![molecular formula C14H17BrN2O3 B4015404 N-(4-bromo-3-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B4015404.png)
N-(4-bromo-3-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Description
N-(4-bromo-3-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its unique structure. Compounds with similar bromo and furanyl groups have been studied for various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, including bromination, methylation, and amide formation. For instance, the synthesis of related compounds has been achieved through reactions involving bromoaniline and subsequent reactions to introduce specific functional groups (Desai et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds with bromo, methylphenyl, and furanyl groups can be complex, with potential for various isomers and stereochemistry. Crystal structure analysis and molecular modeling are common methods used to determine the geometries and conformations of such molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(4-bromo-3-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide likely depend on the reactive sites present in the molecule, such as the bromo group and the amide linkage. These functional groups can undergo various chemical reactions, including nucleophilic substitution and hydrolysis (Hartung et al., 2003).
properties
IUPAC Name |
N'-(4-bromo-3-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-9-7-10(4-5-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDYAAXPBLDVQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2CCCO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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